2-(1-adamantyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
2-(1-Adamantyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic compound featuring a 1,4-benzodioxin scaffold linked to an acetamide group substituted with a bulky adamantyl moiety. The 1,4-benzodioxin core is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in π-π interactions with biological targets . The adamantyl group, a diamondoid hydrocarbon, enhances lipophilicity and may improve blood-brain barrier penetration, a feature exploited in antiviral and CNS-targeting drugs.
Properties
IUPAC Name |
2-(1-adamantyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-19(21-16-1-2-17-18(8-16)24-4-3-23-17)12-20-9-13-5-14(10-20)7-15(6-13)11-20/h1-2,8,13-15H,3-7,9-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCXUAQKSTMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-Adamantyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that has garnered attention for its potential pharmacological applications. Characterized by the presence of an adamantyl group and a 2,3-dihydro-1,4-benzodioxin moiety, this compound exhibits significant biological activity, particularly in enzyme inhibition and receptor modulation.
Chemical Structure
The unique structure of this compound contributes to its biological properties. The adamantyl group is known for enhancing lipophilicity and metabolic stability, while the benzodioxin moiety may facilitate interactions with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on various enzymes. Notably:
- Alpha-glucosidase : In vitro studies demonstrated significant inhibition, suggesting potential applications in managing diabetes by delaying carbohydrate absorption.
- Acetylcholinesterase : Molecular docking studies revealed favorable interactions with the active site of this enzyme, indicating potential use in treating neurodegenerative diseases like Alzheimer's.
The following table summarizes the enzyme inhibition activities of this compound compared to similar compounds:
| Compound Name | Enzyme Target | Inhibition Type | Activity Level |
|---|---|---|---|
| This compound | Alpha-glucosidase | Competitive | High |
| 2-(adamantan-1-yl)-N-(2-hydroxyethyl)acetamide | Alpha-glucosidase | Non-competitive | Moderate |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) | Acetylcholinesterase | Non-specific | Low |
The compound's mechanism of action involves binding to specific enzymes and receptors. For instance:
- Binding Affinity : The adamantyl group enhances binding affinity to target enzymes due to its steric properties.
- Inhibition Mechanism : By occupying the active site of enzymes like alpha-glucosidase and acetylcholinesterase, it prevents substrate access and subsequent catalytic activity.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of adamantane compounds showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound exhibited broad-spectrum activity against various pathogens.
- Neuroprotective Effects : In a model of neurodegeneration, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function in animal studies. This suggests its potential as a therapeutic agent for neurodegenerative disorders.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to 2-(1-adamantyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study demonstrated that certain adamantyl derivatives exhibited selective cytotoxicity against prostate cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Case Study : In vitro assays revealed that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its utility in developing new antibacterial agents.
Pharmacological Applications
1. Neuroprotective Effects
The neuroprotective properties of compounds related to this compound have been investigated in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells.
Case Study : A study on neurodegeneration models showed that treatment with adamantyl derivatives reduced markers of oxidative stress and improved cognitive function in animal models.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The ability to modify the adamantyl or benzodioxin moieties allows for the exploration of structure-activity relationships (SAR), leading to the development of more potent analogs.
| Modification | Effect on Activity |
|---|---|
| Substitution on benzodioxin ring | Enhanced anticancer activity |
| Variation in adamantyl group | Improved selectivity against bacterial strains |
Comparison with Similar Compounds
Key Observations:
- Adamantyl vs. Nitro Groups : The adamantyl group’s bulk and lipophilicity contrast with the nitro group’s electron-withdrawing nature, which may alter electronic distribution and binding affinity .
- Anti-Inflammatory Potential: The acetic acid derivative () demonstrates that small polar substituents can enhance anti-inflammatory effects, whereas adamantyl’s hydrophobicity may shift activity toward CNS targets .
- Antimicrobial and Anti-Diabetic Activities : Sulfonamide derivatives () show moderate α-glucosidase inhibition (IC50 ~80–86 μM) and antimicrobial properties, suggesting that electron-deficient groups (e.g., sulfonyl) enhance target engagement in metabolic enzymes .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(1-adamantyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide and related derivatives?
The synthesis typically involves a multi-step approach:
- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride or acylating agent under basic aqueous conditions (pH 9–10) to form the parent sulfonamide or acetamide intermediate .
- Step 2 : Alkylation of the intermediate with substituted 2-bromoacetamides in a polar aprotic solvent (e.g., DMF) using lithium hydride (LiH) as an activator. Reaction conditions (25°C, 2–3 hours) are monitored via TLC for completion .
- Key characterization : Structures are confirmed using ¹H-NMR (e.g., δ 8.28 ppm for acetamide protons), IR (C=O stretch at ~1710 cm⁻¹), and CHN elemental analysis .
Q. How is structural confirmation achieved for adamantyl-benzodioxin acetamide derivatives?
Q. What in vitro assays are used to evaluate the anti-diabetic potential of these compounds?
- α-Glucosidase inhibition assay :
- Enzyme (0.057 U) is incubated with test compounds (0.0156–0.5 mM) and substrate (p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8) at 37°C.
- Absorbance at 400 nm is measured before/after 30 minutes. IC₅₀ values are calculated using enzyme kinetics software (e.g., EZ-Fit), with acarbose (IC₅₀ = 37.38 ± 0.12 μM) as the positive control .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence α-glucosidase inhibitory activity?
- Substituent effects :
- Electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring enhance activity. For example, compound 7k (2,3-dimethylphenyl) has IC₅₀ = 81.12 ± 0.13 μM, compared to 95.64 ± 0.12 μM for 7g (unsubstituted phenyl) .
- Steric hindrance : Bulky groups (e.g., 3,4-dimethylphenyl) may reduce binding efficiency to the enzyme’s active site .
- Adamantyl group role : The rigid, lipophilic adamantyl moiety may improve membrane permeability, though its direct impact on enzyme inhibition requires further study .
Q. What mechanistic insights explain the moderate α-glucosidase inhibition of these compounds compared to acarbose?
- Competitive vs. non-competitive inhibition : Preliminary kinetic studies suggest these derivatives act as competitive inhibitors, binding to the enzyme’s active site and blocking substrate access. This contrasts with acarbose, which forms a non-competitive complex .
- Docking studies : Computational models indicate hydrogen bonding between the acetamide NH and α-glucosidase residues (e.g., Asp215, Glu277). However, weaker interactions compared to acarbose may explain higher IC₅₀ values .
Q. How can in silico approaches optimize adamantyl-benzodioxin acetamide derivatives for enhanced activity?
- Molecular dynamics (MD) simulations : Predict binding stability and residence time in the α-glucosidase active site .
- QSAR modeling : Identify key descriptors (e.g., logP, polar surface area) correlating with IC₅₀ values. For example, derivatives with logP ~3.5 show optimal balance between solubility and membrane permeability .
- Fragment-based design : Replace the sulfonamide linker with bioisosteres (e.g., carbamate) to improve metabolic stability .
Q. Are there contradictions in reported biological data for structurally similar compounds?
- Activity discrepancies : Some derivatives (e.g., 7i and 7k) show moderate activity (IC₅₀ ~80–90 μM), while others (e.g., 7a–h) are weaker (IC₅₀ >100 μM). These variations highlight the sensitivity of enzyme inhibition to minor structural changes, such as substituent position .
- Validation : Reproducibility studies under standardized assay conditions (e.g., enzyme batch, buffer pH) are critical to resolve inconsistencies .
Methodological Considerations
Q. What analytical challenges arise in characterizing adamantyl-containing acetamides?
- Adamantyl proton overlap : In ¹H-NMR, adamantyl protons (10 equivalent H atoms) produce broad, overlapping signals at 1.5–2.0 ppm, complicating integration .
- Crystallization difficulties : The adamantyl group’s rigidity often leads to amorphous solids, requiring advanced techniques like PXRD for purity assessment .
Q. How can researchers address low yields in multi-step syntheses of these derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
